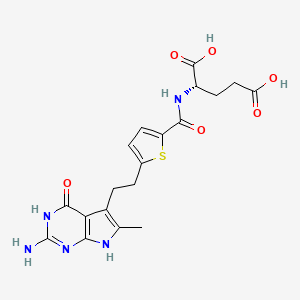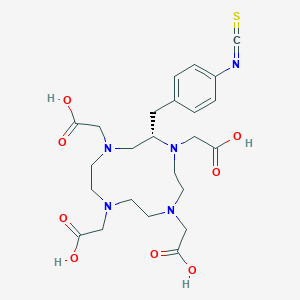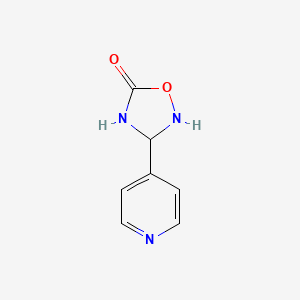
Z-Arg-Arg-betaNA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Arg-Arg- (Nα-CBZ-Arg-Arg) is a synthetic dipeptide derivative commonly used as a substrate in enzymatic assays, particularly for the detection of cathepsin B activity. This compound is characterized by the presence of two arginine residues and a benzyloxycarbonyl (CBZ) protecting group, which enhances its stability and specificity in biochemical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Arg-Arg- typically involves the following steps:
Protection of Arginine Residues: The arginine residues are protected using a benzyloxycarbonyl (CBZ) group to prevent unwanted side reactions.
Coupling Reaction: The protected arginine residues are coupled using a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: The CBZ protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of Z-Arg-Arg- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of protected arginine derivatives are synthesized and coupled.
Purification: The crude product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and activity.
化学反应分析
Types of Reactions
Z-Arg-Arg- undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by enzymes like cathepsin B, resulting in the cleavage of the peptide bond.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using cathepsin B at an optimal pH of 6.0 and temperature of 40°C.
Oxidation and Reduction: These reactions require specific oxidizing or reducing agents and controlled conditions.
Major Products Formed
The primary product of enzymatic hydrolysis of Z-Arg-Arg- is free arginine residues .
科学研究应用
Z-Arg-Arg- has a wide range of applications in scientific research:
作用机制
Z-Arg-Arg- exerts its effects primarily through its interaction with proteases like cathepsin B. The mechanism involves:
Binding: The compound binds to the active site of the enzyme.
Cleavage: The enzyme catalyzes the cleavage of the peptide bond, releasing free arginine residues.
Pathways Involved: This interaction is crucial in pathways related to protein degradation and cellular homeostasis.
相似化合物的比较
Similar Compounds
Z-Phe-Arg-AMC: Another substrate used for cathepsin B assays, but with different specificity and activity profiles.
Z-Arg-Arg-NHMec: Similar in structure but used in different types of assays.
Uniqueness
Z-Arg-Arg- is unique due to its high specificity for cathepsin B and its stability under assay conditions, making it a preferred choice for enzymatic studies .
属性
分子式 |
C32H43N9O6 |
|---|---|
分子量 |
649.7 g/mol |
IUPAC 名称 |
acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C30H39N9O4.C2H4O2/c31-28(32)35-16-6-12-24(26(40)37-23-15-14-21-10-4-5-11-22(21)18-23)38-27(41)25(13-7-17-36-29(33)34)39-30(42)43-19-20-8-2-1-3-9-20;1-2(3)4/h1-5,8-11,14-15,18,24-25H,6-7,12-13,16-17,19H2,(H,37,40)(H,38,41)(H,39,42)(H4,31,32,35)(H4,33,34,36);1H3,(H,3,4)/t24-,25-;/m0./s1 |
InChI 键 |
YZIQJLYTLJOXIO-DKIIUIKKSA-N |
手性 SMILES |
CC(=O)O.C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2 |
规范 SMILES |
CC(=O)O.C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(methoxymethyl)-1-[(1R)-1-phenylethyl]-8-[[(3S)-pyrrolidin-3-yl]methoxy]imidazo[4,5-c]quinolin-7-yl]-3,5-dimethyl-1,2-oxazole;hydrochloride](/img/structure/B12366729.png)

![tert-butyl N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylcarbamate](/img/structure/B12366744.png)

![N-(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12366753.png)




![(E)-but-2-enedioic acid;2-[4-[3-(2-chlorophenothiazin-10-yl)-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]ethanol](/img/structure/B12366784.png)
![2-Chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide](/img/structure/B12366803.png)
![7,7a-Dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B12366814.png)


